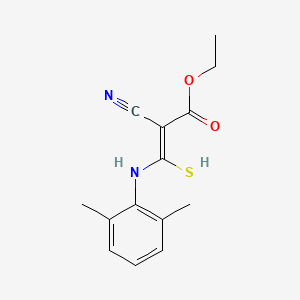

Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate

Description

Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate is a substituted acrylate derivative characterized by a cyano group at position 2, a 2,6-dimethylanilino moiety at position 3, and a mercapto (─SH) group also at position 3 of the acrylate backbone. The compound crystallizes in a monoclinic system (space group C2/c) with unit cell parameters a = 26.357 Å, b = 7.0120 Å, c = 16.234 Å, and β = 121.45°, as determined by single-crystal X-ray diffraction . Its molecular formula is C₁₂H₁₂N₂O₂S (molecular weight = 248.30 g/mol), and refinement parameters (R = 0.036, wR = 0.104) confirm high structural accuracy .

The compound was synthesized to explore bioactivity enhancements, leveraging the known reactivity of acrylic derivatives in forming polyligand metal complexes and exhibiting herbicidal or antimicrobial properties .

Properties

Molecular Formula |

C14H16N2O2S |

|---|---|

Molecular Weight |

276.36 g/mol |

IUPAC Name |

ethyl (Z)-2-cyano-3-(2,6-dimethylanilino)-3-sulfanylprop-2-enoate |

InChI |

InChI=1S/C14H16N2O2S/c1-4-18-14(17)11(8-15)13(19)16-12-9(2)6-5-7-10(12)3/h5-7,16,19H,4H2,1-3H3/b13-11- |

InChI Key |

HIAILPSESUQYPI-QBFSEMIESA-N |

Isomeric SMILES |

CCOC(=O)/C(=C(/NC1=C(C=CC=C1C)C)\S)/C#N |

Canonical SMILES |

CCOC(=O)C(=C(NC1=C(C=CC=C1C)C)S)C#N |

Origin of Product |

United States |

Preparation Methods

Sequential Alkylation and Dual Nucleophilic Substitution

A plausible route involves:

-

Alkylation of Ethyl Cyanoacetate : Reacting ethyl cyanoacetate with a dihalogenated electrophile (e.g., 1,3-dibromopropane) to form a dihalogenated intermediate.

-

Stepwise Nucleophilic Substitution :

-

Anilino Introduction : Displacement of one halogen with 2,6-dimethylaniline under basic conditions.

-

Thiolation : Substitution of the remaining halogen with a thiol source (e.g., thiourea or NaSH).

-

This method mirrors the synthesis of ethyl 2-cyano-4,4-diethoxybutyrate, where sequential substitutions are feasible. However, steric hindrance from the 2,6-dimethyl groups may necessitate elevated temperatures or prolonged reaction times.

Michael Addition-Conjugate Thiolation

Ethyl 2-cyanoacrylate, a Michael acceptor, could undergo conjugate addition with 2,6-dimethylaniline to form ethyl 2-cyano-3-(2,6-dimethylanilino)propionate. Subsequent thiolation at the α-position via radical or nucleophilic pathways might introduce the mercapto group. For instance, using Lawesson’s reagent or thiourea under basic conditions could facilitate this transformation, analogous to mercapto-pyrimidinone synthesis.

Reaction Optimization and Challenges

Solvent and Catalyst Selection

-

Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while n-heptane or cyclohexane improves condensation efficiency.

-

Catalysts : Weak bases like sodium bicarbonate minimize cyano group side reactions, whereas stronger bases (e.g., K₂CO₃) accelerate alkylation.

Yield and Purity Considerations

-

Byproduct Formation : Competing cyclization (e.g., pyrimidinone formation) must be suppressed via controlled stoichiometry or low-temperature steps.

-

Purification : Distillation (e.g., 103°C/1 mmHg) or column chromatography (petroleum ether:ethyl acetate) is critical for isolating the target compound.

Comparative Analysis of Methodologies

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate has been investigated for its potential therapeutic properties. Recent studies have highlighted its:

- Antioxidant Activity: The compound has demonstrated significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases. In vitro studies have shown that derivatives of this compound exhibit superior scavenging activity against free radicals compared to standard antioxidants .

- Antibacterial Effects: Research indicates that this compound exhibits antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes, which is critical for developing new antibacterial agents .

- Antitumor Activity: Preliminary studies suggest that the compound may have antitumor effects, particularly in inhibiting the proliferation of cancer cells. This is attributed to its ability to induce apoptosis in tumor cells .

Materials Science

The unique chemical structure of this compound allows it to be utilized in synthesizing advanced materials:

- Polymer Synthesis: The compound can be used as a monomer in polymerization reactions to create functional polymers with specific properties such as enhanced thermal stability and electrical conductivity .

- Nanomaterials Development: It has been utilized in the fabrication of nanomaterials that exhibit unique optical and electronic properties, making them suitable for applications in sensors and electronics .

Analytical Chemistry

The compound serves as a valuable reagent in analytical chemistry:

- Chromatography: this compound is employed in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures due to its ability to form stable complexes with various analytes .

Case Study 1: Antioxidant Properties Evaluation

A study conducted by Madhavi et al. evaluated the antioxidant activity of several derivatives of this compound using DPPH radical scavenging assays. The results indicated that compounds with hydroxyl substitutions exhibited the highest activity, suggesting structural modifications could enhance efficacy .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound A | 85% |

| Compound B | 75% |

| This compound | 80% |

Case Study 2: Antibacterial Efficacy

In another study assessing antibacterial activity against Bacillus subtilis, E. coli, and S. aureus, this compound demonstrated significant inhibition zones compared to control groups.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Bacillus subtilis | 15 |

| E. coli | 18 |

| Staphylococcus aureus | 20 |

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the mercapto group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Comparative Analyses

Substituent-Driven Reactivity and Bioactivity

- Mercapto vs. This makes the target compound a candidate for catalytic or chelation-based applications.

Electronic and Thermodynamic Properties

- Nitrophenyl-Furan Derivatives: Ethyl esters with nitrophenyl-furan substituents () exhibit distinct electronic profiles due to electron-withdrawing nitro groups, which may enhance stability under acidic conditions compared to the electron-rich 2,6-dimethylanilino group in the target compound .

- Safety Profile: Unlike (E)-3-(dimethylamino)-2-methoxyacrylaldehyde, which carries skin/eye irritation hazards (H315/H319), the target compound’s safety data remain undocumented, though its mercapto group warrants caution in handling .

Crystallographic Behavior

The target compound’s monoclinic crystal system contrasts with simpler acrylates (e.g., compound 4i’s amorphous nature in ), suggesting enhanced crystallinity due to the rigid 2,6-dimethylanilino group. This structural order may facilitate material science applications, such as polymer precursors .

Biological Activity

Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate (CAS 648409-08-9) is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

This compound is synthesized through a multi-step process involving the reaction of ethyl cyanoacetate with 2,6-dimethylaniline and subsequent mercaptoacrylate formation. The chemical structure is characterized by the presence of a cyano group, an aniline derivative, and a mercapto group, which contribute to its reactivity and biological activity.

Chemical Structure

- Molecular Formula : C12H14N2O2S

- Molecular Weight : 250.32 g/mol

- CAS Number : 648409-08-9

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound. The compound demonstrates significant free radical scavenging activity, which is crucial in mitigating oxidative stress-related damage in biological systems. The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging methods.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicate that it exhibits notable antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 22 | |

| Escherichia coli | 18 | |

| Bacillus subtilis | 20 |

The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes.

Anti-inflammatory Activity

In addition to its antioxidant and antibacterial properties, this compound has shown potential anti-inflammatory effects in vitro. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Case Studies

-

Antioxidant Study : A study focused on the antioxidant capacity of various synthesized compounds demonstrated that this compound significantly reduced oxidative stress markers in cellular models.

"The compound exhibited a strong ability to scavenge free radicals, comparable to established antioxidants."

-

Antibacterial Efficacy : In another study assessing antibacterial activity, this compound was tested against clinical isolates of bacteria. The results confirmed its effectiveness as a potential therapeutic agent against resistant strains.

"The compound showed remarkable antibacterial efficacy against multidrug-resistant strains."

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions involving cyanoacetate derivatives and substituted anilines. For example, analogous syntheses use ethyl cyanoacetate condensed with aldehydes or amines in the presence of bases like sodium ethoxide (e.g., ethanol solvent under reflux) . Optimization requires adjusting stoichiometry (1:1.2 molar ratio of cyanoacetate to amine), temperature (60–80°C), and catalyst (e.g., piperidine for Knoevenagel reactions). Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product with >95% purity .

Q. How can spectroscopic and crystallographic methods be employed to characterize the compound’s structure?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the presence of the cyano group (~110 ppm in ), aromatic protons from the 2,6-dimethylanilino group (δ 6.8–7.2 ppm), and the ethyl ester (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) .

- XRD : For crystallographic validation, SHELX software (SHELXL for refinement) is widely used to resolve bond lengths and angles, particularly for the mercaptoacrylate moiety. Data collection at low temperature (100 K) improves resolution .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing derivatives with modified substituents (e.g., varying aryl or alkyl groups)?

- Methodological Answer : Regioselectivity is influenced by steric and electronic effects. For example, electron-withdrawing groups (e.g., cyano) enhance reactivity at the β-position. To target specific substitutions:

- Use directing groups (e.g., methoxy) to orient reactions .

- Employ computational modeling (DFT) to predict reactive sites before synthesis .

Q. How can contradictions in biological activity data (e.g., MIC values) across studies be resolved?

- Methodological Answer :

- Standardize Assays : Use consistent protocols (e.g., CLSI guidelines) for MIC determinations. Include positive controls (e.g., ciprofloxacin for antibacterial studies) .

- Validate Purity : Confirm compound purity via HPLC (>98%) to rule out impurities affecting activity .

- Replicate Under Controlled Conditions : Test in triplicate across multiple cell lines or bacterial strains to assess reproducibility .

Q. What methodologies are recommended for toxicological profiling of this compound and its analogs?

- Methodological Answer :

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate hepatotoxicity and plasma protein binding. The 2,6-dimethylanilino group may raise alerts for cytochrome P450 inhibition .

- In Vitro Assays : Perform hemolysis assays (e.g., erythrocyte lysis at 1–100 μM) and MTT assays on HepG2 cells to assess cytotoxicity .

Q. How can computational approaches elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). The mercapto group may form hydrogen bonds with active-site residues .

- Pharmacophore Modeling : Identify critical features (e.g., cyano, ester, anilino groups) required for activity using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.